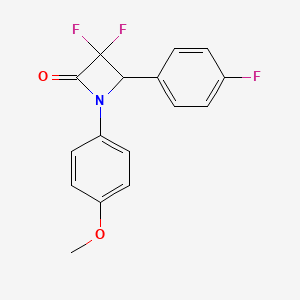

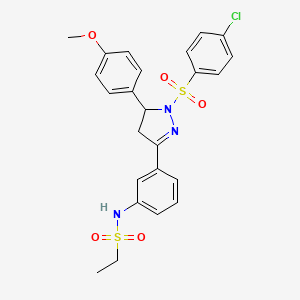

![molecular formula C7H7N5O2 B2559044 Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate CAS No. 1158289-06-5](/img/structure/B2559044.png)

Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate” is a chemical compound with the molecular formula C7H7N5O2 . It has an average mass of 193.163 Da and a monoisotopic mass of 193.059967 Da .

Synthesis Analysis

The synthesis of azolo[1,2,4]triazines, which includes the “Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate”, involves two main approaches: the construction of the 1,2,4-triazine ring based on azoles, or the annulation of the azole fragment to the 1,2,4-triazine ring . The methods for the synthesis of azolo[1,2,4]triazines are reduced to these two approaches .Molecular Structure Analysis

The molecular structure of “Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate” is represented by the molecular formula C7H7N5O2 . More detailed structural analysis would require specific experimental data or computational modeling, which is not available in the current search results.Physical And Chemical Properties Analysis

“Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate” is a chemical compound with the molecular formula C7H7N5O2 . It has an average mass of 193.163 Da and a monoisotopic mass of 193.059967 Da . More detailed physical and chemical properties would require specific experimental data, which is not available in the current search results.Aplicaciones Científicas De Investigación

Antimicrobial Activity

The synthesis of 4-amino-1,2,4-triazolo[5,1-c][1,2,4]triazines, including our compound of interest, has led to investigations into their antimicrobial properties. Specifically, researchers have explored their effectiveness against Neisseria gonorrhoeae, the causative agent of gonorrhea. These derivatives exhibit promising antimicrobial activity, making them potential candidates for novel therapeutic agents .

Cytotoxic Effects in Cancer Cells

Certain pyrazolo[4,3-e][1,2,4]-triazine derivatives, including annulated pyrazolotriazines, have demonstrated significant cytotoxic effects against various tumor cell lines. Among these, pyrazolo[4,3-e]tetrazolo[1,5-b][1,2,4]-triazine and pyrazolo[4,3-e][1,2,4]-triazolo[4,3-b][1,2,4]triazines stand out as potential therapeutic candidates. Their ability to target cancer cells makes them intriguing subjects for further investigation .

Energetic Properties

Researchers have synthesized a fused energetic pyrazolotriazine, namely 4-amino-3,8-dinitropyrazolo[5,1-c][1,2,4]triazine (GD-1). This compound was constructed from the readily available 5-aminopyrazole. Its energetic properties make it relevant for applications in propellants, explosives, and other high-energy materials .

Mecanismo De Acción

Target of Action

Similar compounds have shown antimicrobial activity against bacterial strains and yeasts , suggesting that Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate might interact with targets within these organisms.

Mode of Action

It’s synthesized from 5-aminopyrazole via the construction of a pyrazolotriazine skeleton followed by nitration . This suggests that its interaction with its targets could involve the pyrazolotriazine structure and nitro groups.

Biochemical Pathways

Similar compounds have been found to exhibit antimicrobial activity , which suggests that this compound may interfere with the biochemical pathways essential for the growth and survival of microorganisms.

Result of Action

Similar compounds have shown antimicrobial activity , suggesting that this compound may have similar effects.

Action Environment

Similar compounds have been found to exhibit antimicrobial activity , which suggests that environmental factors such as temperature, pH, and presence of other organisms could potentially influence the action of Methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate.

Propiedades

IUPAC Name |

methyl 4-aminopyrazolo[5,1-c][1,2,4]triazine-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c1-14-7(13)5-6(8)12-4(10-11-5)2-3-9-12/h2-3H,8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSZCLZWQSTXVTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(N2C(=CC=N2)N=N1)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

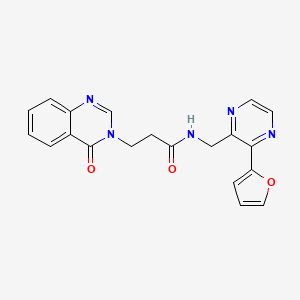

![3-[[4-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2,4-oxadiazole](/img/structure/B2558965.png)

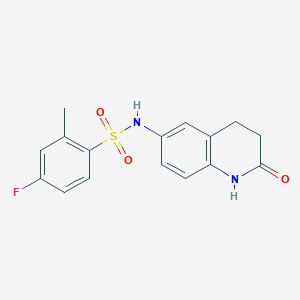

![2-{[2-(2,5-dimethylphenyl)-2-oxoethyl]sulfanyl}-3-(3-fluorophenyl)-N-(2-methylpropyl)-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2558966.png)

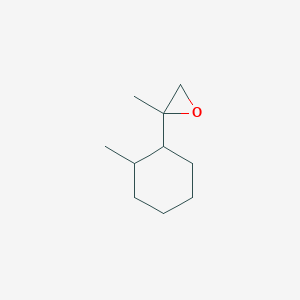

![4-[benzyl(ethyl)sulfamoyl]-N-[5-(methylsulfanylmethyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2558972.png)

![(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(3,4-dimethoxyphenyl)methanone](/img/structure/B2558973.png)

![(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)(quinolin-2-yl)methanone](/img/structure/B2558977.png)

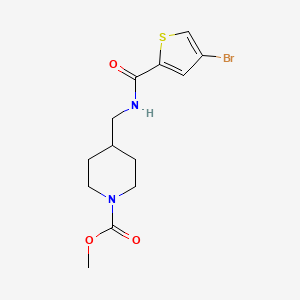

![3-(2,5-dioxopyrrolidin-1-yl)-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2558981.png)

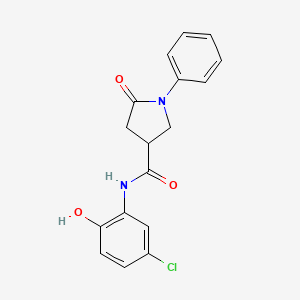

![2-bromo-N-{2-[3,5-dimethyl-4-(thiophen-2-yl)-1H-pyrazol-1-yl]ethyl}-5-methoxybenzamide](/img/structure/B2558983.png)